4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole
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Overview
Description
“4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole” is a chemical compound with the molecular formula C15H9F3N2O2S2. It has an average mass of 370.369 Da and a monoisotopic mass of 370.005737 Da .
Chemical Reactions Analysis
Trifluoromethylation is a common reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . This reaction is significant in the pharmaceutical industry and agrochemicals, and it’s likely involved in the chemical reactions of this compound.Scientific Research Applications
Molecular Conformation and Pharmaceutical Activity
Sulfonamide derivatives, closely related to 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole, are widely used in bioorganics and medicinal chemistry. Their molecular conformation or tautomeric forms are directly related to their pharmaceutical and biological activities. Spectroscopic methods such as infrared and nuclear magnetic resonance are employed to identify these forms, which are crucial in understanding their interaction with biological systems (Erturk, Gumus, Dikmen, & Alver, 2016).
Cytotoxicity and Anticancer Research
Research into the cytotoxicity of thiadiazole derivatives has highlighted their significance in cancer research. The study of compounds structurally related to this compound showed that the planarity of the imidazolidinone ring plays a crucial role in their cytotoxic activity against various cancer cell lines (Kim & Jung, 2002).
Antibacterial Activities
Thiadiazole derivatives have been investigated for their antibacterial properties. Novel piperazine derivatives linked to 1,3,4-thiadiazole have shown promising antibacterial activities against various pathogens, suggesting potential application in the development of new antibiotics (Qi, 2014).
Impurity Analysis in Pharmaceutical Compounds
The presence of thiadiazole derivatives as impurities in pharmaceutical compounds such as Sulfamethizole has been studied. Understanding these impurities is important for quality control in drug manufacturing (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).
Structural and Analytical Chemistry
The differentiation between isomeric thiadiazoles and triazoles, both structurally related to this compound, is crucial in pure and applied organic chemistry. Mass spectrometry and infrared spectroscopy are used for structural studies of these compounds, providing insights into their diverse applications (Mazur et al., 2023).
Antiviral Research
Studies on thiadiazole derivatives have also extended to antiviral research. New synthesized compounds, structurally related to this compound, have shown potential anti-tobacco mosaic virus activity, indicating their relevance in antiviral drug development (Chen et al., 2010).
Future Directions
Properties
IUPAC Name |
4-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S2/c16-15(17,18)11-7-4-8-12(9-11)24(21,22)14-13(19-20-23-14)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMUXUDCPDTHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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